Disodium;2-hydroxybutanedioate;trihydrate

food additive specification analytical chemistry formulation science

Disodium;2-hydroxybutanedioate;trihydrate — systematically referred to as disodium DL-malate trihydrate or sodium malate trihydrate — is the fully neutralised disodium salt of malic acid crystallised with three molecules of water of hydration (molecular formula C₄H₄Na₂O₅·3H₂O, molecular weight 232.10 g/mol). It is designated as food additive E 350(i) under EU food law and is primarily employed as an acidity regulator, buffering agent, flavour enhancer, and chelating agent.

Molecular Formula C4H10Na2O8
Molecular Weight 232.10 g/mol
Cat. No. B14491563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;2-hydroxybutanedioate;trihydrate
Molecular FormulaC4H10Na2O8
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].O.O.O.[Na+].[Na+]
InChIInChI=1S/C4H6O5.2Na.3H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;3*1H2/q;2*+1;;;/p-2
InChIKeyIBASFZCDVTYPFX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Malate Trihydrate (E350) Procurement Guide: Specifications, Hydration State, and Selection Rationale


Disodium;2-hydroxybutanedioate;trihydrate — systematically referred to as disodium DL-malate trihydrate or sodium malate trihydrate — is the fully neutralised disodium salt of malic acid crystallised with three molecules of water of hydration (molecular formula C₄H₄Na₂O₅·3H₂O, molecular weight 232.10 g/mol). It is designated as food additive E 350(i) under EU food law and is primarily employed as an acidity regulator, buffering agent, flavour enhancer, and chelating agent [1]. Unlike the parent malic acid, the disodium salt yields a near-neutral aqueous solution, and it delivers a salty taste reminiscent of sodium chloride rather than the sharp sourness of the free acid. The compound is commercially supplied as a white, odourless crystalline powder that is freely soluble in water and is hygroscopic, necessitating storage below 30 °C in tightly sealed containers .

Hydrate specification: Trihydrate with defined 20.5–23.5% LOD supports accurate anhydrous assay and stoichiometry control in regulated food additive use.
Near-neutral pH buffering: Disodium malate yields pH 6.5–7.5 in solution, enabling neutral-matrix formulations without acid-driven protein denaturation or sour taste.
Dual sodium-reduction function: Delivers salty taste contribution (~1/3 that of NaCl) while supplying two sodium equivalents for ionic strength and chelation.
Regulatory identity: Designated as food additive E 350(i) under EU law; applicable to food, cosmetic, and pharmaceutical research formulations under relevant specifications.

Why Generic Substitution of Disodium Malate Trihydrate Fails: Hydration, Sodium Stoichiometry, and Buffering Criticality


Disodium malate cannot be freely interchanged with its closest relatives — monosodium malate, malic acid, or citrate-based alternatives — because each substitution alters at least one critical formulation parameter. Switching from the trihydrate to the hemihydrate changes the water content by approximately 16–17 percentage points, directly affecting anhydrous assay calculations and moisture-sensitive processes [1]. Substituting monosodium malate reduces the available sodium equivalents by half, which compromises both ionic strength and buffering capacity in multi-component systems. Replacing the malate anion with citrate shifts the effective buffering window by roughly 0.37 pH units, potentially destabilising formulations that depend on a pH set point near 5.1 [2]. Finally, exchanging the neutral disodium salt for the strongly acidic free malic acid introduces an unwanted proton load that can drive pH below 3.0, impacting taste, stability, and metal-complexation equilibria. The quantitative evidence below demonstrates that these are not cosmetic differences — they are verifiable, formulation-critical divergences.

Hydrate mismatch alters anhydrous assay
Switching to the hemihydrate reduces water content by approximately 16–17 percentage points, shifting charge-weight calculation and potentially breaching anhydrous purity compliance.
Sodium equivalent deficit weakens buffering
Monosodium malate provides only one sodium equivalent per molecule, reducing ionic strength and acid-neutralisation capacity relative to the disodium salt.
Buffer window displacement destabilises pH-sensitive systems
Citrate-based buffers shift the operative pK₂ by about 0.37 units, moving the optimal range away from pH 5.0 where malate systems maintain higher buffer capacity.
Free acid introduces proton load
Replacing disodium malate with malic acid may drop solution pH below 3.0, affecting taste, metal-complexation equilibria, and protein stability.

Disodium Malate Trihydrate — Quantitative Evidence of Differentiation Against Closest Analogs


Hydration State Differentiation: Trihydrate vs. Hemihydrate Loss-on-Drying Values Dictate Formulation Accuracy

The two commercially prevalent hydration states of disodium malate exhibit quantitatively distinct loss-on-drying (LOD) profiles that directly impact assay calculation and moisture-sensitive processing. According to the harmonised EU purity specification, the trihydrate loses 20.5–23.5% of its mass when heated to 130 °C for 4 hours, whereas the hemihydrate loses not more than 7.0% under the same conditions [1]. This 3.3-fold difference in bound water content means that formulators who substitute one hydrate for the other without adjusting the charge weight will introduce a systematic assay error exceeding 16%, risking non-compliance with the ≥98% (anhydrous basis) purity requirement [2]. Furthermore, the trihydrate's higher water activity contributes to its pronounced hygroscopicity, demanding storage below 30 °C in hermetically sealed containers under inert gas, whereas the hemihydrate is comparatively less moisture-sensitive .

Hydration LOD
Head-to-head
Trihydrate LOD 20.5–23.5% vs hemihydrate ≤7.0% (130°C, 4h).
Hydrate selection directly determines charge-weight adjustment and anhydrous assay accuracy.
Factor ~3.3 difference; ≥13.5 percentage point mass gap per EU Reg. 231/2012.
food additive specification analytical chemistry formulation science

Buffering pH Domain: Malate pK₂ 5.13 Shifts Operative pH Range Relative to Citrate (pK₂ 4.76)

The effective buffering range of a conjugate acid-base pair centres on its pKₐ value (±1 pH unit). Disodium malate, whose parent malic acid has a second dissociation constant pK₂ of 5.13, provides optimal buffering in the pH 4.1–6.1 window [1]. In contrast, the widely used trisodium citrate system (citric acid pK₂ = 4.76) buffers most effectively near pH 3.8–5.8 [1]. The 0.37-unit displacement means that at pH 5.0 — a common target in mildly acidic food and cosmetic formulations — the malate system operates only 0.13 units from its pK₂ while the citrate system is 0.24 units away, yielding a proportionally higher buffer capacity for malate at this set point. This difference becomes thermodynamically critical during freeze-drying: the malate buffer system resists component crystallisation and maintains negligible pH shift, whereas the citrate and tartrate systems undergo selective crystallisation of the neutral acid component at initial pH < pKₐ₂, causing a measurable pH increase in the freeze-concentrate .

Buffering pK₂
Context-dependent
Malate pK₂ 5.13 (range 4.1–6.1) vs citrate pK₂ 4.76 (range 3.8–5.8).
Malate offers higher buffer capacity near pH 5.0 and resists freeze-drying pH shift.
ΔpK₂ +0.37; citrate crystallisation reported at pH below pKₐ₂ in lyophilisation.
pH buffering food formulation biochemical assay

Gold Nanoparticle Size Control: Disodium Malate Yields ~40 nm Particles vs. Citrate ~13 nm

In a direct comparative study of reducing agents for gold nanoparticle synthesis, disodium malate generated colloidal gold nanoparticles with a mean diameter of approximately 40 nm, whereas trisodium citrate under otherwise identical conditions produced nanoparticles of approximately 13 nm diameter [1]. The three-fold increase in particle size is attributed to the differing reduction kinetics and stabilising properties of the malate dianion versus the citrate trianion. This result was demonstrated using polystyrene-thiol as the capping ligand; larger particles (40 nm) were obtained by simply replacing trisodium citrate with disodium malate as the reducing agent [1].

AuNP Diameter
Head-to-head
Disodium malate yields ~40 nm gold nanoparticles vs citrate ~13 nm.
Reducing agent choice governs achievable particle size regime in single-step synthesis.
~3.1-fold increase; HAuCl₄ reduction with polystyrene-thiol capping (Dyes and Pigments 2012).
nanoparticle synthesis colloidal chemistry reducing agent

Sodium Content per Unit Mass: Disodium Malate Supplies 1.7× the Sodium of Monosodium Malate

When formulating low-sodium or sodium-controlled products, the precise sodium contribution of each ingredient is critical. The anhydrous disodium malate molecule (C₄H₄Na₂O₅, MW 178.05) contains two sodium atoms, corresponding to 25.8% sodium by mass [1]. The monobasic analog, monosodium malate (sodium hydrogen malate, C₄H₅NaO₅, MW 156.07), contains a single sodium atom representing only 14.7% sodium by mass . For the trihydrate form specifically, the sodium content is 19.8% due to dilution by the three water molecules. This 1.75:1 ratio (anhydrous basis) means that replacing monosodium malate with the disodium salt in a formulation increases the sodium load by approximately 75% at equal mass, or conversely, achieving the same sodium target requires 43% less disodium malate by mass. This stoichiometric difference also determines the maximum buffering capacity achievable, since each disodium malate molecule can neutralise two proton equivalents while monosodium malate neutralises only one [2].

Sodium Content
Class-level
Anhydrous disodium malate 25.8% Na (2 eq) vs monosodium malate 14.7% Na (1 eq).
Sodium load and acid-neutralisation capacity differ by a factor of ~1.75–2.
Trihydrate contains 19.8% Na due to water of crystallisation.
sodium reduction nutritional formulation stoichiometric dosing

pH of Aqueous Solution and Flavour Profile: Near-Neutral Salty Taste Distinguishes Disodium Malate from Acidic Malic Acid

The sensory and pH profiles of disodium malate diametrically oppose those of its parent acid. A 1% (w/v) aqueous solution of disodium malate exhibits a pH of 6.5–7.5, essentially neutral , whereas a 0.1 M solution of DL-malic acid registers a pH of approximately 2.2 . This >4-unit pH difference reflects complete neutralisation of both carboxyl groups by sodium. Correspondingly, the taste character shifts from the sharp, tart sourness of malic acid to a mild salty-savoury profile described as similar to sodium chloride, with a saltiness intensity approximately one-third that of table salt [1]. This dual property — neutral pH plus salty taste — enables practical sodium-chloride reduction strategies: adding 3% (w/w) disodium malate to ham or sausage formulations has been shown to permit a 1% reduction in added NaCl without compromising perceived saltiness [1].

pH & Taste
Data to verify
Disodium malate 1% solution pH 6.5–7.5, salty taste ~1/3 NaCl vs malic acid pH ~2.2.
Neutral pH plus salty character enables dual role as buffer and sodium-reduction agent.
Reported 3% disodium malate replaces 1% NaCl in meat products; verify in target matrix.
sensory science food flavouring salt reduction pH control

Disodium Malate Trihydrate — High-Value Application Scenarios Rooted in Quantitative Differentiation


Sodium-Reduced, pH-Neutral Savoury Food Formulations

Processed meat, sauce, and ready-meal manufacturers targeting sodium reduction while maintaining neutral product pH should specify disodium malate trihydrate rather than malic acid or monosodium malate. The trihydrate provides a pH of 6.5–7.5 in 1% solution — compatible with the near-neutral matrix of cooked sausages, meat analogues, and dairy-based sauces — whereas malic acid would depress pH below 3.5, denaturing proteins and imparting undesirable sourness [1]. Quantitative evidence demonstrates that 3% (w/w) disodium malate can replace 1% NaCl, offering a verified pathway to meet sodium-reduction targets without sacrificing perceived saltiness [2].

Lyophilised Pharmaceutical and Biopharmaceutical Formulations Requiring Freeze-Drying Buffer Stability

For parenteral drug products and diagnostic reagents subjected to lyophilisation, disodium malate buffers (pK₂ 5.13) outperform citrate-based systems (pK₂ 4.76) at target pH values between 4.8 and 5.5. During freeze-concentration, malate buffers resist selective crystallisation of the acidic component and maintain negligible pH shift, whereas citrate and tartrate buffers undergo crystallisation of the neutral acid species at initial pH < pKₐ₂, causing a destructive pH increase in the freeze-concentrate that can denature protein active ingredients [1]. Formulators should select the trihydrate form and adjust the charge weight for 19.8% sodium content to achieve the intended anhydrous buffer concentration [2].

Large-Diameter (~40 nm) Colloidal Gold Nanoparticle Synthesis

Research groups and industrial colloid manufacturers requiring gold nanoparticles in the 30–50 nm size regime — relevant to surface-enhanced Raman scattering (SERS) substrates, lateral flow assay conjugates, and photothermal therapy agents — should procure disodium malate in place of trisodium citrate. In a published head-to-head comparison, disodium malate reduction of HAuCl₄ yielded nanoparticles of approximately 40 nm mean diameter versus 13 nm for citrate under identical conditions, a 3.1-fold increase achieved without multi-step seeding or growth protocols [1]. This single-step size control simplifies process design and improves batch-to-batch reproducibility.

Chelation-Dependent Industrial Formulations Requiring High Sodium Equivalents

In metal-working fluids, detergent builders, and water treatment formulations where the malate dianion functions as both a chelating agent for Ca²⁺/Mg²⁺ and a source of ionic strength, disodium malate (two Na⁺ per molecule) provides approximately twice the sodium contribution and acid-neutralisation capacity of monosodium malate (one Na⁺ per molecule) [1]. Procurement of the trihydrate form requires compensating for 20.5–23.5% water content in mass-balance calculations to deliver the intended anhydrous disodium malate loading [2].

Application
Selection Property
Validation Focus
Sodium-reduced savoury formulations
Near-neutral pH buffering with salty taste contribution
Assess saltiness perception and sodium reduction in target food matrix
Lyophilised pharmaceutical/biopharmaceutical buffers
Malate buffer resistance to freeze-concentration pH shift
Confirm negligible pH change and protein stability post-lyophilisation
Colloidal gold nanoparticle synthesis
Malate-mediated reduction yielding larger particles
Verify particle size distribution without seeding or multi-step growth
Chelation-dependent industrial formulations
Dual sodium equivalent and chelating capacity
Confirm anhydrous disodium malate loading after hydration adjustment
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